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Compound of Interest

Compound Name: Diiodomethane-13C,d2
CAS No.: 1217038-24-8
Cat. No.: B1142166
Get Quote
. J

in Drug Discovery

Executive Summary

Diiodomethane-13C,d2 (

) represents a high-value isotopic tool in structural biology and medicinal chemistry.
Distinguished by its high density and unique spectroscopic signature, it serves as a critical
reagent for introducing stable isotope labels into cyclopropane pharmacophores via the
Simmons-Smith reaction. This guide provides a comprehensive analysis of its molecular

architecture, spectroscopic identification, and practical application in mechanistic drug
development.

Molecular Architecture & Physical Properties
Structural Geometry

Diiodomethane-13C,d2 adopts a distorted tetrahedral geometry belonging to the

point group. The presence of two massive iodine atoms induces significant steric repulsion,
widening the I-C-1 bond angle beyond the ideal 109.5°.
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Key Structural Parameters:

« Bond Lengths: The C-I bond is significantly longer (~2.14 A) than the C-D bond (~1.09 A).

 |sotope Effect: The substitution of Hydrogen (ngcontent-ng-c1989010908=""_nghost-ng-

€2193002942="" class="inline ng-star-inserted">

) with Deuterium (

) results in a slight shortening of the C-D bond due to lower zero-point vibrational energy
(anharmonicity of the potential well). This creates a "steric isotope effect" where

effectively occupies slightly less volume than its non-deuterated congener.

Physical Data Table

Property Value Notes
Formula Isotopically labeled
Molar Mass ~271.86 g/mol +3 Da shift vs standard
Density 3.36 g/mL :iE:L(j:izptionally high for organic
Boiling Point 68°C (at 11 mmHg) Decomposes at higher temps
Refractive Index High optical density

Darkens upon photolysis
Appearance Colorless to pale yellow liquid (berates

)

Spectroscopic Characterization (Self-Validating
Identity)

The identity of

is confirmed through a distinct NMR signature that validates both isotopic labels
simultaneously.
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The Heavy Atom Effect & Chemical Shift

Unlike typical methylene carbons which resonate between 20-60 ppm, the carbon in
diliodomethane resonates at a negative chemical shift (typically -54.0 ppm relative to TMS).

o Mechanism: This "Heavy Atom Effect" arises from spin-orbit coupling induced by the iodine
atoms, which exerts a massive shielding effect on the attached carbon nucleus.

Coupling Dynamics ()
The multiplicity of the

signal provides immediate confirmation of the
label.

e Spin System:

(
) coupled to two equivalent

nuclei (
).

» Multiplicity Rule:

o lines.
e Result: A1:2:3:2:1 Quintet.
e Coupling Constant (

): Approximately 27 Hz.
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Spectroscopic Validation Logic

Check Multiplicit Splitting: Quintet (1:2:3:2:19
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Figure 1: Logic flow for spectroscopic validation of

. The unique negative shift combined with the quintet splitting confirms the presence of both
lodine (shielding) and Deuterium (coupling).

Synthetic Application: The Simmons-Smith
Reaction[2][3]

The primary utility of

in drug development is the installation of isotopically labeled cyclopropane rings—a common
bioisostere for alkenes that improves metabolic stability and rigidity.

Reaction Mechanism

The reaction proceeds via a Zinc-Carbenoid intermediate, not a free carbene.[1][2] This
ensures stereospecificity (retention of alkene geometry).[1][2]

Oxidative Addition Zinc Carbenoid + Alkene Substrate Butterfly Transition State -Zni2 Labeled Cyclopropane
E —————————>
eicionl < el Ceupl (-13CD2-Zn-1) (Concerted) (@3c, d2)

Click to download full resolution via product page

Figure 2: Mechanistic pathway of the Simmons-Smith reaction using labeled diiodomethane.
The concerted nature ensures the labels are transferred with stereochemical fidelity.
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Experimental Protocol: Labeled Cyclopropanation

Objective: Synthesis of a

-labeled cyclopropyl drug intermediate.

Reagents:

Alkene Substrate (1.0 equiv)

(1.5 - 2.0 equiv)[3]

Zn-Cu Couple (freshly prepared) or

(Furukawa modification)[1]

Dichloromethane (anhydrous)

Workflow:

Activation: Under inert atmosphere (

), suspend Zn-Cu couple in anhydrous

e Carbenoid Formation: Add

dropwise at 0°C. Critical: Do not expose to light. Stir for 20 mins to form

o Cyclopropanation: Add the alkene substrate slowly. Allow to warm to room temperature.

e Quench: Quench with saturated

o Validation:

o Mass Spec: Look for M+3 mass shift in the product (1 Da from
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+ 2 Da from

)

o NMR: The cyclopropyl

(now
) will be silent in
NMR but visible in

NMR as a quintet.

Handling & Safety (Critical Control Points)

» Photolysis Risk: Diiodomethane is highly photosensitive. Exposure to ambient light causes
homolytic cleavage of the C-I bond, liberating iodine radicals (

) which degrade the reagent and turn the liquid brown.

o Control: Store in amber glass, wrapped in foil, at 4°C.
» Toxicity: High acute toxicity. It is an alkylating agent.
o Control: Handle only in a fume hood with double nitrile gloves.

« Stability: Stabilized with Copper wire (scavenges free lodine).

References

e Sigma-Aldrich.Diiodomethane-13C Product Analysis and Properties.Link

e Charette, A. B., et al. "The Simmons-Smith Reaction: From Methodology to Application."[4]
Journal of the American Chemical Society.[5] Link

e Reich, H. J.Structure Determination Using Spectroscopic Methods: 13C NMR. University of
Wisconsin-Madison.[6] Link

o Cambridge Isotope Laboratories.Stable Isotope Labeled Synthetic Intermediates.Link

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.sigmaaldrich.com%2FUS%2Fen%2Fproduct%2Faldrich%2F488844
https://www.organic-chemistry.org/namedreactions/simmons-smith-reaction.shtm
https://nrochemistry.com/simmons-smith-reaction/
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fja01552a080
https://organicchemistrydata.netlify.app/hansreich/resources/nmr/?index=nmr_index%2F13C_coupling
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.chem.wisc.edu%2Fareas%2Freich%2Fnmr%2F05-hmr-00-nmr.htm
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.isotope.com
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1142166?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

¢ Vicha, J., et al. "Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts." Chemical
Reviews, 2020. (Explains the -54 ppm shift). Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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